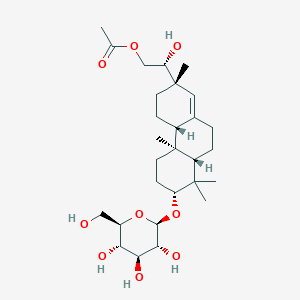

Hythiemoside A

Description

Properties

IUPAC Name |

[(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O9/c1-15(30)35-14-20(31)27(4)10-8-17-16(12-27)6-7-19-26(2,3)21(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29,31-34H,6-11,13-14H2,1-5H3/t17-,18-,19-,20+,21-,22-,23+,24-,25+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRHSIFUIWDEGO-CHUAXZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hythiemoside A: A Technical Guide to its Physicochemical Properties and Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hythiemoside A, a naturally occurring diterpenoid glycoside isolated from Siegesbeckia orientalis L., has emerged as a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. Furthermore, it delves into its biological activity, with a particular focus on its anti-inflammatory effects mediated through the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Physicochemical Properties

This compound is a white powder with the molecular formula C28H46O9.[1][2] Its molecular weight is approximately 526.66 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C28H46O9 | [1][2] |

| Molecular Weight | 526.66 g/mol | [1] |

| Exact Mass | 526.31418304 Da | [2][3] |

| Appearance | Powder | [4] |

| Source | Siegesbeckia orientalis L. | [1][4] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [4] |

| XLogP3 | 2.2 | [2][3] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 9 | [2] |

| Rotatable Bond Count | 7 | [2] |

| Topological Polar Surface Area | 146 Ų | [2][3] |

| Complexity | 874 | [2][3] |

Biological Activity: Anti-Inflammatory Effects

Current research indicates that this compound possesses anti-inflammatory properties. This activity is primarily attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central pathway in inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines.

This compound is believed to exert its anti-inflammatory effect by interfering with this pathway, likely by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Experimental Protocols

To facilitate further investigation into the anti-inflammatory properties of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Culture and Treatment

RAW 264.7 macrophage cells are a commonly used cell line for studying inflammation.

-

Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

After the treatment period, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Western Blot Analysis for IκBα Phosphorylation

This technique is used to detect the phosphorylation status of IκBα, a key event in NF-κB activation.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

-

Transfection: Co-transfect RAW 264.7 cells with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the transfected cells with this compound and/or LPS as described above.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant anti-inflammatory potential. Its ability to inhibit the NF-κB signaling pathway makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this compound.

References

An In-Depth Technical Guide to Hythiemoside A (CAS Number: 853267-91-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hythiemoside A, a diterpenoid glycoside isolated from the traditional medicinal plant Siegesbeckia orientalis, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities, and underlying mechanisms of action. This document synthesizes the current knowledge to support further research and development efforts.

Introduction

Siegesbeckia orientalis L. has a long history of use in traditional medicine for treating various inflammatory conditions. Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, including a class of diterpenoids known as ent-pimarane glucosides. Among these, this compound (CAS: 853267-91-1) has been identified as a constituent with potential pharmacological relevance. This guide aims to consolidate the technical information available on this compound to facilitate its exploration as a potential therapeutic agent.

Chemical Properties

This compound is an ent-pimarane-type diterpenoid glucoside. Its structure was elucidated through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR).[1]

| Property | Value | Reference |

| CAS Number | 853267-91-1 | [1] |

| Molecular Formula | C₂₈H₄₆O₉ | [1] |

| Molecular Weight | 526.66 g/mol | [1] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,4aS,4bR,7R,10aR)-4b,7,10a-trimethyl-7-(2-acetyloxy-1-hydroxy-ethyl)-2,3,4,4a,5,6,8,9,10,10b-decahydrophenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Synonyms | ent-(15R),16-Acetyloxy-15-hydroxypimar-8(14)-en-3β-yl-β-D-glucopyranoside | [1] |

Biological Activities

While research specifically focused on this compound is limited, studies on extracts of Siegesbeckia orientalis and related diterpenoids suggest potential anti-inflammatory and cytotoxic activities. The plant is known to be rich in diterpenoids and sesquiterpenoids which have shown anti-inflammatory, anti-bacterial, and cytotoxic properties in various studies.[2][3]

Anti-inflammatory Activity

Extracts from Siegesbeckia orientalis have demonstrated significant anti-inflammatory effects.[4] Although direct evidence for this compound is not yet available, other diterpenoids isolated from the same plant, such as kirenol, have shown topical anti-inflammatory and analgesic activities.[2] It is plausible that this compound contributes to the overall anti-inflammatory profile of the plant extract.

Cytotoxic Activity

Diterpenoids are a class of compounds that have attracted attention for their potential cytotoxic effects against various cancer cell lines.[5] While specific IC50 values for this compound are not reported in the currently available literature, the general cytotoxic potential of diterpenoids warrants investigation into the activity of this compound against different cancer cell models.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, based on the investigation of other diterpenoids from Siegesbeckia orientalis and general pharmacological screening methods, the following experimental workflows can be proposed.

Workflow for Investigating Anti-inflammatory Activity

Caption: Proposed workflow for in vitro anti-inflammatory evaluation.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 would be cultured under standard conditions.

-

Treatment: Cells would be pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant would be measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant would be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To investigate the mechanism of action, the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs, would be analyzed by Western blotting.

Workflow for Investigating Cytotoxic Activity

Caption: Proposed workflow for in vitro cytotoxicity evaluation.

Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) would be cultured in appropriate media.

-

Treatment: Cells would be treated with a range of concentrations of this compound.

-

Incubation: The treated cells would be incubated for different time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay: Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value, representing the concentration of this compound that inhibits cell growth by 50%, would be calculated from the dose-response curves.

Potential Signaling Pathways

Based on the activities of other diterpenoids and plant extracts from Siegesbeckia orientalis, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products with anti-inflammatory properties have been shown to inhibit the activation of NF-κB.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade involved in inflammation and cell proliferation.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Future Directions

The current body of literature on this compound is still in its infancy. To fully elucidate its therapeutic potential, further research is warranted in the following areas:

-

Comprehensive Biological Screening: Systematic evaluation of the anti-inflammatory, cytotoxic, anti-oxidant, and other pharmacological activities of purified this compound.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessment of the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases and cancer.

-

Pharmacokinetic and Toxicological Profiling: Determination of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

Conclusion

This compound, a diterpenoid glycoside from Siegesbeckia orientalis, represents a promising natural product for further investigation. While direct evidence of its biological activity is currently limited, the known pharmacological properties of its plant source and related compounds suggest potential anti-inflammatory and cytotoxic effects. The experimental workflows and potential mechanisms of action outlined in this guide provide a framework for future research aimed at unlocking the therapeutic potential of this compound. Further dedicated studies are essential to fully characterize the pharmacological profile of this compound and to validate its potential as a lead compound for drug development.

References

- 1. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ent-Pimarane diterpenoids from Siegesbeckia orientalis and structure revision of a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel diterpenoids and diterpenoid glycosides from Siegesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Hythiemoside A (C28H46O9): A Technical Whitepaper on an ent-Pimarane Diterpenoid Glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hythiemoside A is a naturally occurring ent-pimarane diterpenoid glucoside with the molecular formula C28H46O9. First identified in Siegesbeckia orientalis L., a plant with a history of use in traditional medicine for inflammatory ailments, this compound belongs to a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties. While direct experimental data on the biological activity of this compound is limited in publicly accessible literature, this paper details established protocols for assessing the anti-inflammatory potential of related compounds from its source organism. Furthermore, it outlines the key signaling pathways, such as the NF-κB and MAPK cascades, that are commonly modulated by anti-inflammatory agents isolated from Siegesbeckia orientalis. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and related diterpenoids.

Introduction

Siegesbeckia orientalis L., a member of the Asteraceae family, has been traditionally utilized for treating conditions such as arthritis and rheumatism.[1] Phytochemical investigations have led to the isolation of numerous bioactive compounds, including the ent-pimarane diterpenoid glucoside, this compound.[2] Diterpenoids from this plant have demonstrated a range of biological effects, with anti-inflammatory activity being a prominent feature. This guide focuses on the core scientific data available for this compound and provides a framework for its further investigation based on the activities of analogous compounds.

Physicochemical Properties of this compound

This compound is an amorphous powder soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[3] Its structural identity has been established through spectroscopic methods.

| Property | Value | Source |

| Molecular Formula | C28H46O9 | ECHEMI[4] |

| Molecular Weight | 526.7 g/mol | ECHEMI[4] |

| Exact Mass | 526.31418304 | ECHEMI[4] |

| IUPAC Name | [(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | BOC Sciences |

| Synonyms | (3α,5β,9β,10α,13α,15R)-3-(β-D-Glucopyranosyloxy)-15-hydroxypimar-8(14)-en-16-yl acetate | ECHEMI[4] |

| Classification | Diterpenoid, ent-Pimarane Glucoside | PubChem[5] |

| Natural Source | Siegesbeckia orientalis L. | ChemFaces[3] |

Biological Activity (Representative Data)

Note: The following table summarizes data for other compounds isolated from Sigesbeckia species and is presented here as a reference for the potential activity of this compound.

| Compound/Extract | Assay | Cell Line | IC50 Value (μM) | Source |

| Chlosigesolide A | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 10.9 ± 0.8 | ResearchGate[2] |

| Siegesbeckia K | Nitric Oxide (NO) Production Inhibition | BV2 | 62.56 | ResearchGate[2] |

| Siegesbeckialide I | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Significant Inhibition Reported | ResearchGate[6] |

Experimental Protocols

The following protocols are representative of the methodologies used to assess the anti-inflammatory activity of compounds isolated from Siegesbeckia orientalis. These methods can be adapted for the evaluation of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay quantifies the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[7][8]

4.1.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 12-24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound (or other test compounds) for 2 hours.

-

Stimulation: Add LPS (from E. coli, final concentration 1-5 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 incubator.

4.1.2. Nitrite Quantification (Griess Assay)

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

4.1.3. Cell Viability Assay (MTT Assay)

-

To ensure that the observed NO inhibition is not due to cytotoxicity, perform a parallel MTT assay.

-

After removing the supernatant for the Griess assay, add MTT solution to the remaining cells in the 96-well plate and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Figure 1. Workflow for In Vitro NO Inhibition Assay.

Potential Signaling Pathways

Studies on extracts and other compounds from Siegesbeckia orientalis suggest that their anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory signaling pathways. It is plausible that this compound acts through similar mechanisms.[1][9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS (producing NO), TNF-α, and IL-6.[11] Compounds from S. orientalis have been shown to inhibit this pathway by preventing the degradation of IκBα.[1]

Figure 2. Hypothesized Inhibition of the NF-κB Pathway.

Conclusion and Future Directions

This compound, a diterpenoid glucoside from Siegesbeckia orientalis, represents a promising candidate for further pharmacological investigation, particularly in the context of inflammation. While direct evidence of its biological activity is currently sparse, the well-documented anti-inflammatory properties of its source plant and related compounds provide a strong rationale for its study. The experimental protocols and potential mechanisms of action outlined in this guide offer a clear roadmap for future research. Elucidating the specific inhibitory concentrations (IC50) of this compound against key inflammatory mediators and confirming its effects on the NF-κB and MAPK signaling pathways will be critical next steps in evaluating its therapeutic potential. Such studies will be invaluable to drug development professionals seeking novel anti-inflammatory agents from natural sources.

References

- 1. Anti-Hyperuricemic, Anti-Inflammatory and Analgesic Effects of Siegesbeckia orientalis L. Resulting from the Fraction with High Phenolic Content - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS:853267-91-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. echemi.com [echemi.com]

- 5. Hythiemoside B | C28H46O9 | CID 11203296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Kirenol production in hairy root culture of Siegesbeckea orientalis and its antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and nitric oxide inhibition activities of Thai medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Hythiemoside A: A Technical Examination of a Seemingly Undiscovered Marine Saponin

A comprehensive search of the scientific literature and chemical databases for "Hythiemoside A" has yielded no specific compound under this name. This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound name, or a potential misspelling of a known triterpenoid glycoside. Given the context of marine-derived natural products, it is plausible that the intended subject belongs to the vast family of saponins isolated from sea cucumbers, particularly those of the family Holothuriidae.

This technical guide will, therefore, focus on a well-documented and representative class of related compounds: triterpenoid glycosides from the genus Holothuria . These marine saponins share structural similarities and biological activities that are likely analogous to the potential interest in "this compound." This document will provide researchers, scientists, and drug development professionals with a detailed overview of their natural occurrence, isolation, and key characteristics, adhering to the requested in-depth technical format.

Natural Occurrence and Distribution of Holothuria Triterpenoid Glycosides

Triterpenoid glycosides, often referred to as saponins, are a diverse group of secondary metabolites found in various sea cucumber species.[1][2] The genus Holothuria is a particularly rich source of these bioactive compounds.[3][4] These saponins are believed to play a crucial role in the chemical defense mechanisms of the sea cucumbers.[1]

The distribution of these glycosides can vary significantly between different species of Holothuria and even between different tissues within the same organism, such as the body wall and the viscera.[5][6] For instance, the body wall of Holothuria atra has been found to contain a variety of saponins, including both sulfated and non-sulfated triterpene glycosides.[7] Research on Holothuria lessoni has revealed a high diversity of saponins in the viscera, with 39 new saponins being identified in one study.[8]

The structural diversity of these compounds is vast, with over 100 triterpenoid glycosides isolated from various sea cucumbers in the last two decades alone.[2] This diversity stems from variations in the aglycone skeleton and the composition and linkage of the sugar side chains.[9]

Quantitative Data on Holothuria Glycosides

The following table summarizes the types of triterpenoid glycosides identified in select Holothuria species. Precise quantitative yields can vary based on the extraction method, geographical location, and season of collection; however, this table provides a comparative overview of the saponin profiles.

| Sea Cucumber Species | Key Triterpenoid Glycosides Identified | Primary Tissue Source | Reference |

| Holothuria atra | Echinoside A, Echinoside B, Holothurins B/B4, B1, B2, B3, 24-dehydroechinoside A, Calcigeroside B, Holothurin A, Holothurin D | Body Wall | [7] |

| Holothuria (Halodeima) atra | Steroids, Triterpenoids, Saponins | Flesh Extract | [10] |

| Holothuria lessoni | Lessoniosides H, I, J, K (novel acetylated saponins) and 89 other saponin congeners | Body Wall & Viscera | [6] |

| Holothuria poli | Holothurin A and other triterpene glycosides | Body Wall | [11] |

| Holothuria species (general) | Holothurin A, Holothurin B | General | [4] |

Experimental Protocols for the Isolation of Holothuria Triterpenoid Glycosides

The isolation and purification of triterpenoid glycosides from Holothuria species is a multi-step process that leverages the physicochemical properties of these molecules. The following is a generalized protocol based on common methodologies described in the literature.

General Isolation Workflow

Detailed Methodologies

-

Sample Preparation and Extraction:

-

Fresh or freeze-dried sea cucumber tissue (body wall or viscera) is minced and homogenized.

-

The homogenized tissue is then subjected to exhaustive extraction with 70% aqueous ethanol at room temperature or under reflux. This step is typically repeated multiple times to ensure complete extraction of the polar glycosides.

-

-

Solvent Partitioning:

-

The combined ethanolic extracts are concentrated under reduced pressure to remove the ethanol.

-

The resulting aqueous suspension is then subjected to liquid-liquid partitioning with a non-polar solvent (e.g., n-hexane) to remove lipids, followed by partitioning with a moderately polar solvent (e.g., n-butanol).

-

The triterpenoid glycosides preferentially partition into the n-butanol layer. This butanolic extract is collected and concentrated.

-

-

Chromatographic Purification:

-

The crude saponin mixture from the butanol fraction is then subjected to a series of chromatographic steps for purification.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol-water to separate fractions based on polarity.

-

Sephadex LH-20 Chromatography: Fractions enriched with saponins are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual glycosides is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile-water or methanol-water as the mobile phase.

-

-

Structure Elucidation:

-

The structures of the purified compounds are determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

-

Logical Relationship of Natural Sources

The following diagram illustrates the hierarchical relationship of the natural sources of the discussed triterpenoid glycosides.

References

- 1. Saponins from Sea Cucumber and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpene glycosides from sea cucumbers and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological and taxonomic perspective of triterpenoid glycosides of sea cucumbers of the family Holothuriidae (Echinodermata, Holothuroidea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution of Saponins in the Sea Cucumber Holothuria lessoni; the Body Wall Versus the Viscera, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Saponin and Fatty Acid Profiling of the Sea Cucumber Holothuria atra, α-Glucosidase Inhibitory Activity and the Identification of a Novel Triterpene Glycoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Saponins from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Biosynthesis Pathway of ent-Pimarane Glucosides in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Pimarane diterpenoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Their glycosylated forms, ent-pimarane glucosides, often show enhanced solubility and bioavailability, making them attractive targets for drug development. This technical guide provides a comprehensive overview of the biosynthesis of ent-pimarane glucosides in plants, focusing on the core enzymatic steps, experimental protocols for enzyme characterization, and quantitative data analysis. While a complete, end-to-end pathway with fully characterized enzymes from a single plant species remains to be elucidated in publicly available literature, this guide consolidates current knowledge from related pathways to provide a robust framework for researchers in the field. The plant genus Siegesbeckia, known to produce a variety of ent-pimarane diterpenoids and their glucosides, serves as a primary example throughout this guide.[1][2][3][4][5][6][7][8][9]

The Core Biosynthetic Pathway

The biosynthesis of ent-pimarane glucosides is a multi-step process initiated in the plastids and culminating in the cytoplasm. It involves three key enzyme families: diterpene synthases (diTPSs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). The general pathway proceeds as follows:

-

Cyclization: The universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), is cyclized by a class II diTPS to form an intermediate, which is then further cyclized by a class I diTPS to produce the characteristic ent-pimaradiene scaffold. In some cases, a single bifunctional diTPS can catalyze both steps.

-

Oxidation: The ent-pimaradiene hydrocarbon backbone is then hydroxylated by one or more P450 enzymes. These modifications are crucial for the subsequent glycosylation and contribute to the structural diversity of the final products.

-

Glycosylation: Finally, a UGT transfers a sugar moiety, typically glucose from UDP-glucose, to a hydroxyl group on the oxidized ent-pimarane aglycone, yielding the ent-pimarane glucoside.

Caption: Generalized biosynthesis pathway of ent-pimarane glucosides.

Key Enzymes and Their Characterization

Diterpene Synthases (diTPSs)

The formation of the ent-pimaradiene skeleton from GGPP is the first committed step in the biosynthesis of ent-pimarane glucosides. This transformation is catalyzed by diTPSs.

Experimental Workflow for diTPS Characterization:

Caption: Workflow for the identification and characterization of a diterpene synthase.

Detailed Methodologies:

-

Gene Identification and Cloning:

-

Transcriptome Sequencing: RNA is extracted from a plant tissue known to accumulate ent-pimarane glucosides, such as the aerial parts of Siegesbeckia pubescens.[1][2][3][4][5][6][7][8][9] A cDNA library is constructed and sequenced.

-

Phylogenetic Analysis: Putative diTPS sequences are identified by BLAST searches against known terpene synthase sequences. Phylogenetic analysis helps in classifying the candidate genes and predicting their function (e.g., class I or class II diTPS).

-

Gene Cloning: The full-length open reading frame of the candidate diTPS gene is amplified from cDNA by PCR and cloned into an appropriate expression vector.

-

-

Heterologous Expression in E. coli:

-

The diTPS gene is typically cloned into an E. coli expression vector, such as pET28a or pGEX.

-

The construct is transformed into an expression strain like BL21(DE3).

-

For pathways requiring two separate diTPSs, a co-expression system can be engineered, often by co-transforming two plasmids or using a single vector with multiple cloning sites. To ensure the availability of the GGPP substrate, a GGPP synthase gene can be co-expressed.[10]

-

Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.

-

-

Enzyme Assay and Product Identification:

-

In vitro Assay: The heterologously expressed and purified diTPS is incubated with GGPP in a suitable buffer containing a divalent cation, typically MgCl₂. The reaction is overlaid with a solvent like hexane or pentane to trap the volatile diterpene products.

-

GC-MS Analysis: The organic solvent layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the product is compared with authentic standards or with spectra from databases (e.g., NIST) to identify the diterpene product.

-

Quantitative Data:

While specific kinetic data for an ent-pimaradiene synthase from Siegesbeckia is not available, typical Km values for plant diTPSs with GGPP are in the low micromolar range.

| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism (Example) |

| Diterpene Synthase | GGPP | 1.4 - 13.1 | N/A | Salvia officinalis, Citrus sinensis[11] |

Cytochrome P450 Monooxygenases (P450s)

Following the formation of the ent-pimaradiene scaffold, P450s introduce hydroxyl groups at specific positions on the diterpene backbone. These enzymes are typically membrane-bound and require a partnering CPR (cytochrome P450 reductase) for electron transfer. The CYP71 family is frequently implicated in the biosynthesis of terpenoids in the Asteraceae family.[6][12]

Experimental Workflow for P450 Characterization:

Caption: Workflow for the identification and characterization of a P450 enzyme.

Detailed Methodologies:

-

Gene Identification and Cloning:

-

Similar to diTPSs, candidate P450 genes are identified from transcriptome data based on homology to known diterpenoid-modifying P450s.

-

Phylogenetic analysis helps to narrow down candidates, often focusing on specific CYP families known for their role in secondary metabolism.

-

-

Heterologous Expression in Yeast:

-

Yeast (e.g., Saccharomyces cerevisiae) is a common host for expressing plant P450s due to its eukaryotic membrane system.[13][14][15][16]

-

The P450 gene is cloned into a yeast expression vector, often under the control of an inducible promoter (e.g., GAL1).

-

Co-expression with a CPR from the source plant or a model plant like Arabidopsis thaliana is essential for P450 activity.

-

-

Enzyme Assay and Product Identification:

-

Microsome Preparation: Yeast cells expressing the P450 and CPR are lysed, and the microsomal fraction containing the membrane-bound enzymes is isolated by ultracentrifugation.

-

In vitro Assay: The microsomal preparation is incubated with the ent-pimaradiene substrate (produced from the diTPS assay) and a source of reducing equivalents, typically NADPH.

-

LC-MS Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated ent-pimarane derivatives.

-

Quantitative Data:

Kinetic parameters for P450s can be complex to determine due to their membrane-bound nature and potential for substrate inhibition.[17][18][19][20][21]

| Enzyme Class | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source Organism (Example) |

| Cytochrome P450 | Diterpene | 1 - 50 | 10 - 500 | General range for plant P450s |

UDP-dependent Glycosyltransferases (UGTs)

The final step in the biosynthesis of ent-pimarane glucosides is the attachment of a glucose moiety to the hydroxylated aglycone, a reaction catalyzed by UGTs. The UGT73 family has been implicated in the glycosylation of terpenoids.[22][23][24]

Experimental Workflow for UGT Characterization:

Caption: Workflow for the identification and characterization of a UGT.

Detailed Methodologies:

-

Gene Identification and Cloning:

-

Candidate UGT genes are identified from transcriptome data by homology searches, often looking for sequences containing the conserved Plant Secondary Product Glycosyltransferase (PSPG) motif.

-

Phylogenetic analysis can help to select candidates from UGT families known to act on terpenoids.

-

-

Heterologous Expression in E. coli:

-

UGTs are typically soluble enzymes and can be readily expressed in E. coli strains like BL21(DE3).

-

The gene is cloned into an expression vector, and the resulting protein is often produced with a tag (e.g., His-tag) for ease of purification.

-

-

Enzyme Assay and Product Identification:

-

In vitro Assay: The purified recombinant UGT is incubated with the oxidized ent-pimarane aglycone (from the P450 assay) and the sugar donor, UDP-glucose.

-

HPLC or LC-MS Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or LC-MS. The formation of the glucoside is confirmed by comparing the retention time and mass spectrum with those of an authentic standard or by enzymatic hydrolysis of the product followed by sugar analysis.

-

Quantitative Data:

Kinetic parameters for UGTs can be determined using various assay methods, including HPLC-based quantification of the product or a coupled-enzyme assay that measures the release of UDP.

| Enzyme Class | Acceptor Substrate | Km (µM) | kcat (s⁻¹) | Donor Substrate | Km (µM) | Source Organism (Example) |

| UGT | β-sitosterol | 90 | N/A | UDP-glucose | 280-330 | Micromonospora rhodorangea[25] |

| UGT | 3,4-dichloroaniline | 51.2 | 11.2 | UDP-glucose | N/A | Lycium barbarum[26] |

Quantitative Analysis of ent-Pimarane Glucosides in Plant Material

The quantification of ent-pimarane glucosides in plant tissues is essential for understanding their accumulation patterns and for quality control of plant-derived products.

Experimental Protocol:

-

Extraction: Dried and powdered plant material (e.g., leaves of Siegesbeckia pubescens) is extracted with a suitable solvent, such as 70% ethanol, often with heating or sonication to improve extraction efficiency.

-

Sample Preparation: The crude extract is filtered and may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.

-

Quantification:

-

HPLC-UV/ELSD: High-Performance Liquid Chromatography coupled with a UV detector or an Evaporative Light Scattering Detector (ELSD) is a common method for quantifying diterpene glucosides. An NH₂ or C18 column can be used with a mobile phase typically consisting of acetonitrile and water.

-

LC-MS: For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry can be used.

-

Data Presentation:

The content of ent-pimarane glucosides is typically expressed as a percentage of the dry weight of the plant material or in µg/g of dry weight.

| Compound | Plant Source | Tissue | Concentration (% dry weight) | Analytical Method |

| Stevioside | Stevia rebaudiana | Leaves | 3.78 - 9.75 | HPLC-UV[27] |

| Rebaudioside A | Stevia rebaudiana | Leaves | 1.62 - 7.27 | HPLC-UV[27] |

| Kirenol | Siegesbeckia pubescens | Aerial parts | Variable | HPLC-ELSD[27] |

| Hythiemoside B | Siegesbeckia pubescens | Aerial parts | Variable | HPLC-ELSD[27] |

| Darutigenol | Siegesbeckia pubescens | Aerial parts | Variable | HPLC-ELSD[27] |

Conclusion

The biosynthesis of ent-pimarane glucosides in plants is a complex process involving a cascade of enzymatic reactions. While the general pathway is understood, the specific enzymes involved in many plant species are yet to be fully characterized. This guide provides a comprehensive framework for researchers to approach the study of this important biosynthetic pathway, from gene discovery and enzyme characterization to the quantification of the final products. The detailed experimental workflows and methodologies presented here, though based on related systems, offer a solid foundation for future research aimed at elucidating the complete pathway of ent-pimarane glucoside biosynthesis and harnessing its potential for the production of valuable bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Multi-strategy ugt mining, modification and glycosyl donor synthesis facilitate the production of triterpenoid saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the BASEs for catalysis in class II diterpene cyclases results in novel product chemistries | Semantic Scholar [semanticscholar.org]

- 4. Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in abiotic stress and flavonol biosynthesis in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 7. Isolation and characterization of diterpene glycosides from Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. An extremely promiscuous terpenoid synthase from the Lamiaceae plant Colquhounia coccinea var. mollis catalyzes the formation of sester-/di-/sesqui-/mono-terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. geneonline.com [geneonline.com]

- 14. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. Development of a platform yeast strain for cytochrome P450-containing pathway [research.chalmers.se]

- 17. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Substrate inhibition kinetics for cytochrome P450-catalyzed reactions. | Semantic Scholar [semanticscholar.org]

- 19. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The UGT73 Family of Glycosyltransferases in Plants: Gene Structure, Catalytic Mechanisms, and Biological Functions [mdpi.com]

- 23. The UGT73 Family of Glycosyltransferases in Plants: Gene Structure, Catalytic Mechanisms, and Biological Functions | CoLab [colab.ws]

- 24. The UGT73 Family of Glycosyltransferases in Plants: Gene Structure, Catalytic Mechanisms, and Biological Functions | Semantic Scholar [semanticscholar.org]

- 25. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification and functional characterization of novel plant UDP-glycosyltransferase ( Lb UGT72B10) for the bioremediation of 3,4-dichloroaniline - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00220A [pubs.rsc.org]

- 27. semanticscholar.org [semanticscholar.org]

A Comprehensive Review of Diterpenoids from Siegesbeckia orientalis: Structure, Bioactivity, and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Siegesbeckia orientalis L., a prominent herb in traditional medicine, is a rich reservoir of bioactive secondary metabolites, particularly diterpenoids.[1][2][3][4] This technical guide provides a comprehensive literature review of the diterpenoids isolated from this plant, with a focus on their chemical diversity, biological activities, and underlying mechanisms of action. We present a detailed summary of the various classes of diterpenoids, including ent-kauranes, ent-pimaranes, and acyclic diterpenes, and tabulate their reported pharmacological effects, such as anti-inflammatory, antibacterial, cytotoxic, and enzyme-inhibitory activities. Furthermore, this document outlines the experimental methodologies employed for the isolation, structural elucidation, and bioactivity assessment of these compounds. Key signaling pathways modulated by these diterpenoids are also discussed and visualized. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of Siegesbeckia orientalis diterpenoids.

Introduction

Siegesbeckia orientalis L., commonly known as St. Paul's Wort, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including inflammatory conditions like arthritis and rheumatism, as well as syphilis, leprosy, and sores.[2][3] The therapeutic properties of this plant are attributed to its diverse phytochemical composition, with diterpenoids and sesquiterpenoids being the most characteristic and bioactive constituents.[2][4] Diterpenoids, a class of C20 isoprenoids, from Siegesbeckia species have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] This review focuses specifically on the diterpenoids isolated from Siegesbeckia orientalis, providing a detailed overview of their chemical structures, reported biological activities with quantitative data, and the experimental protocols used in their investigation.

Classes of Diterpenoids in Siegesbeckia orientalis

Phytochemical investigations of Siegesbeckia orientalis have led to the isolation and characterization of a variety of diterpenoids, primarily belonging to the ent-kaurane, ent-pimarane, and acyclic diterpene skeletal types.

ent-Kaurane Diterpenoids

A number of novel ent-kaurane diterpenes have been identified in Siegesbeckia orientalis. For instance, a recent study reported the isolation of three new ent-kaurane diterpenes, named sigesbeckins A–C, along with eight known analogues.[1][5] These compounds have been investigated for their antimicrobial properties.

ent-Pimarane Diterpenoids

The ent-pimarane class is well-represented in Siegesbeckia orientalis. Numerous novel and known ent-pimarane diterpenoids and their glycosides have been isolated and structurally elucidated.[6][7][8][9][10] Kirenol, a major bioactive ent-pimarane diterpenoid, has been reported to possess significant anti-inflammatory and anti-arthritic activities.[11]

Acyclic Diterpenoids

In addition to cyclic diterpenes, Siegesbeckia orientalis also produces acyclic diterpenoids. Four new acyclic diterpenes, siegetalises A-D, have been isolated from the aerial parts of the plant and evaluated for their xanthine oxidase inhibitory activity.[12]

Biological Activities of Siegesbeckia orientalis Diterpenoids

The diterpenoids from Siegesbeckia orientalis exhibit a broad spectrum of biological activities, which are summarized in the following sections and detailed in Table 1.

Anti-inflammatory Activity

The traditional use of Siegesbeckia orientalis for inflammatory ailments is strongly supported by modern pharmacological studies.[2][3] Diterpenoids are considered the main anti-rheumatic constituents of this herb.[13] Kirenol, for instance, has been shown to exert topical anti-inflammatory and analgesic effects.[14] The anti-inflammatory mechanisms of action often involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, leading to the suppression of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[15]

Antibacterial Activity

Several ent-kaurane diterpenoids from Siegesbeckia orientalis have demonstrated noteworthy antibacterial activity, particularly against antibiotic-resistant strains. For example, sigesbeckin A and another known analogue exhibited moderate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][5] Some of these compounds also showed synergistic activity with conventional antibiotics.[1][5]

Cytotoxic and Anticancer Activity

While much of the cytotoxic research on Siegesbeckia orientalis has focused on sesquiterpenoids, some studies suggest the potential of its diterpenoids in cancer therapy.[16] The ethanol extract of Siegesbeckia orientalis, which contains diterpenoids, has been shown to inhibit the proliferation of human endometrial cancer cells and hepatocellular carcinoma cells.[17][18] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[17][18]

Xanthine Oxidase Inhibitory Activity

Acyclic diterpenoids from Siegesbeckia orientalis have been found to inhibit xanthine oxidase, an enzyme involved in the production of uric acid.[12] This suggests a potential therapeutic application for hyperuricemia and gout.

Data Presentation

The quantitative data for the biological activities of diterpenoids isolated from Siegesbeckia orientalis are summarized in Table 1.

Table 1: Biological Activities of Diterpenoids from Siegesbeckia orientalis

| Compound Class | Compound Name | Biological Activity | Assay | Results | Reference |

| ent-Kaurane | Sigesbeckin A | Antibacterial | Microdilution | MIC = 64 µg/mL (MRSA, VRE) | [1][5] |

| ent-Kaurane | Known Analogue 5 | Antibacterial | Microdilution | MIC = 64 µg/mL (MRSA, VRE) | [1][5] |

| ent-Kaurane | Known Analogue 3 | Synergistic Antibacterial | Checkerboard | Synergistic with Doxorubicin and Vancomycin | [1][5] |

| ent-Kaurane | Known Analogue 5 | Synergistic Antibacterial | Checkerboard | Synergistic with Doxorubicin and Vancomycin | [1][5] |

| ent-Kaurane | Known Analogue 11 | Synergistic Antibacterial | Checkerboard | Synergistic with Doxorubicin and Vancomycin | [1][5] |

| Acyclic Diterpene | Siegetalis A | Xanthine Oxidase Inhibition | Spectrophotometric | 13.59% ± 0.51% inhibition at 50 µM | [12] |

| Acyclic Diterpene | Siegetalis B | Xanthine Oxidase Inhibition | Spectrophotometric | 19.64% ± 1.54% inhibition at 50 µM | [12] |

| Acyclic Diterpene | Siegetalis C | Xanthine Oxidase Inhibition | Spectrophotometric | 17.45% ± 1.26% inhibition at 50 µM | [12] |

| Acyclic Diterpene | Siegetalis D | Xanthine Oxidase Inhibition | Spectrophotometric | 21.36% ± 1.40% inhibition at 50 µM | [12] |

| ent-Pimarane | Kirenol | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition with 0.4-0.5% (w/w) topical application | [14] |

| ent-Pimarane | Kirenol | Analgesic | Formalin test in rats | Significant activity in the late phase with >0.4% (w/w) topical application | [14] |

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the study of Siegesbeckia orientalis diterpenoids.

Isolation and Purification of Diterpenoids

A general workflow for the isolation of diterpenoids from Siegesbeckia orientalis is depicted in Figure 1.

The dried and powdered aerial parts of the plant are typically extracted with organic solvents like ethanol or dichloromethane. The resulting crude extract is then subjected to solvent-solvent partitioning to yield fractions with different polarities. These fractions are further purified using various chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC), to afford pure diterpenoids.

Structure Elucidation

The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.

-

Other Spectroscopic Techniques: Infrared (IR) and ultraviolet (UV) spectroscopy provide information about the functional groups present in the molecule.

-

X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis is used to unambiguously determine the absolute configuration of the compounds.

In Vitro Anti-inflammatory Assays

The anti-inflammatory activity of Siegesbeckia orientalis diterpenoids is often evaluated using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The general protocol is illustrated in Figure 2.

Key parameters measured include the production of nitric oxide (NO) using the Griess assay, and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using enzyme-linked immunosorbent assays (ELISA). The expression of inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways are assessed by Western blotting.

Antibacterial Assays

The antibacterial activity of the isolated diterpenoids is typically determined using the microdilution method to find the minimum inhibitory concentration (MIC). The checkerboard assay is employed to evaluate the synergistic effects of these compounds with known antibiotics.

Signaling Pathways

The anti-inflammatory effects of diterpenoids from Siegesbeckia orientalis are often mediated through the modulation of the NF-κB and MAPK signaling pathways, as depicted in Figure 3.

In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades, including the MAPK and NF-κB pathways. This leads to the translocation of the NF-κB transcription factor to the nucleus and the subsequent expression of pro-inflammatory genes. Diterpenoids from Siegesbeckia orientalis can inhibit these pathways, thereby reducing the production of inflammatory mediators.

Conclusion and Future Perspectives

Siegesbeckia orientalis is a prolific source of structurally diverse and biologically active diterpenoids. The scientific evidence strongly supports the traditional use of this plant for inflammatory conditions and highlights its potential in other therapeutic areas, including infectious diseases and cancer. The data compiled in this review underscore the importance of ent-kaurane and ent-pimarane diterpenoids as promising lead compounds for drug development.

Future research should focus on several key areas:

-

Comprehensive Bioactivity Screening: A broader range of biological activities should be investigated for the known and newly isolated diterpenoids.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and mechanisms of action of the most potent compounds.

-

Structure-Activity Relationship (SAR) Studies: SAR studies will be crucial for the rational design and synthesis of more potent and selective analogues.

-

In Vivo Efficacy and Safety: Promising compounds should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the full therapeutic potential of Siegesbeckia orientalis diterpenoids can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A review on medical plants Siegesbeckia based on diterpenoids and sesquiterpenoids: phytochemistry, pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel diterpenoids and diterpenoid glycosides from Siegesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ent-Pimarane diterpenoids from Siegesbeckia orientalis and structure revision of a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Proliferative Effects of Siegesbeckia orientalis Ethanol Extract on Human Endometrial RL-95 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Preliminary Biological Screening of Hythiemoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Hythiemoside A, a pimarane-type diterpenoid glycoside isolated from Siegesbeckia orientalis. Due to the limited availability of direct studies on this compound, this document outlines a screening strategy based on the known biological activities of its chemical class and the source organism. This guide is intended to serve as a foundational resource for initiating research into the therapeutic potential of this natural product.

Introduction to this compound

This compound is a diterpenoid glycoside with the chemical formula C₂₈H₄₆O₉. It belongs to the pimarane class of diterpenoids and is a constituent of Siegesbeckia orientalis, a plant with a long history of use in traditional medicine. Pimarane diterpenoids and extracts from Siegesbeckia orientalis have been reported to possess a range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antioxidant effects.[1][2][3][4][5][6] This suggests that this compound may hold significant therapeutic promise.

Predicted Biological Activities and Screening Strategy

Based on the activities of structurally related compounds and extracts from its source, the preliminary biological screening of this compound should focus on the following areas:

-

Cytotoxicity: Evaluation against a panel of cancer cell lines is a crucial first step in determining any potential as an anticancer agent.[1][3][4][5]

-

Anti-inflammatory Activity: Given the traditional use of Siegesbeckia orientalis for inflammatory conditions and the known anti-inflammatory properties of pimarane diterpenoids, this is a key area of investigation.[3][7][8]

-

Antimicrobial Activity: Screening against a range of pathogenic bacteria and fungi can uncover potential applications in treating infectious diseases.[1][3][5]

-

Antioxidant Activity: Assessing the radical scavenging and antioxidant capacity can provide insights into its potential for mitigating oxidative stress-related diseases.[1]

The following sections detail the experimental protocols and data presentation for these key screening areas.

Data Presentation: Summary of Relevant Biological Activities

While specific data for this compound is not yet available, the following tables summarize the reported activities of Siegesbeckia orientalis extracts and related pimarane diterpenoids to provide a benchmark for preliminary screening.

Table 1: Cytotoxic Activity of Siegesbeckia orientalis Ethanolic Extract (SOE)

| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |

| Hepa1-6 | Murine Hepatocellular Carcinoma | 282.4 | [9] |

| HepG2 | Human Hepatocellular Carcinoma | 344.3 | [9] |

| HaCaT | Human Keratinocytes (Non-cancerous) | 892.4 | [9] |

Table 2: Anti-inflammatory Activity of Pimarane-Type Diterpenoids

| Compound | Source | Assay | Activity | Reference |

| Pimarane Diterpenes (Compounds 3-5) | Eutypella sp. D-1 (fungus) | Inhibition of NO release in RAW264.7 cells | >60% inhibition at 10 µmol/L | [7] |

| Pimarane Diterpenes (Compounds 4, 5) | Eutypella sp. D-1 (fungus) | Inhibition of inflammatory cell migration (zebrafish model) | Significant inhibition at 20 µmol/L | [7] |

| Kirenol | Siegesbeckia orientalis | Topical anti-inflammatory activity in murine models | Attenuation of skin inflammation | [8] |

Experimental Protocols

Detailed methodologies for the key preliminary screening experiments are provided below.

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Culture selected cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME).

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Mandatory Visualizations

Caption: Workflow for the isolation and preliminary biological screening of this compound.

Caption: Potential inhibitory points of this compound on the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Pimarane diterpenoids: sources, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Proposed Total Synthesis of Hythiemoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hythiemoside A is a diterpenoid glycoside isolated from Siegesbeckia orientalis.[] This document provides a comprehensive overview of its chemical properties and outlines a proposed synthetic strategy, as a complete total synthesis has not yet been reported in the scientific literature. The proposed route is based on a retro-synthetic analysis, offering a strategic approach for researchers aiming to synthesize this natural product. Detailed hypothetical protocols for key transformations are also provided to serve as a practical guide.

Chemical and Physical Properties of this compound

This compound is a complex natural product with the molecular formula C₂₈H₄₆O₉.[][2] Its structure consists of a pimarane diterpenoid aglycone linked to a glucose moiety. A summary of its known properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 853267-91-1 | [2] |

| Molecular Formula | C₂₈H₄₆O₉ | [][2] |

| Molecular Weight | 526.7 g/mol | [][2] |

| Exact Mass | 526.31418304 | [2] |

| Appearance | Powder | [] |

| IUPAC Name | [(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | [] |

| Synonyms | (3α,5β,9β,10α,13α,15R)-3-(β-D-Glucopyranosyloxy)-15-hydroxypimar-8(14)-en-16-yl acetate | [] |

Proposed Retro-synthetic Analysis

Due to the absence of a published total synthesis, a retro-synthetic analysis is proposed to deconstruct this compound into simpler, commercially available starting materials. The primary disconnections are the glycosidic bond and the side chain attached to the diterpenoid core.

Caption: Retro-synthetic analysis of this compound.

The key strategic steps in this proposed retro-synthesis are:

-

Glycosidic Bond Disconnection: The β-D-glucopyranosyloxy moiety is disconnected, leading to the pimarane diterpenoid aglycone and a suitable protected glucose donor. This is a common strategy in the synthesis of glycosides.

-

Side Chain Disconnection: The C-13 side chain of the aglycone is disconnected, yielding a simpler pimaradienoic acid derivative and a two-carbon side chain synthon.

-

Core Simplification: The pimaradienoic acid core can be envisioned to be synthesized from a more readily available starting material, such as sclareolide, through a series of stereocontrolled transformations.

Proposed Forward Synthetic Route

Based on the retro-synthetic analysis, a plausible forward synthesis is outlined below. This pathway focuses on the construction of the diterpenoid aglycone, followed by the crucial glycosylation step.

Caption: Proposed forward synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are generalized protocols for the key transformations in the proposed synthesis of this compound. These are intended as a starting point and would require optimization for this specific synthetic route.

Protocol 1: Stereoselective Reduction of a Ketone to a Secondary Alcohol

This protocol is relevant for establishing the stereochemistry of the hydroxyl groups on the diterpenoid core.

Materials:

-

Diterpenoid ketone intermediate

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Quenching agent (e.g., water, saturated ammonium chloride solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the diterpenoid ketone intermediate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., 1.2 equivalents of NaBH₄) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of the quenching agent at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over the drying agent.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting alcohol by silica gel column chromatography.

Protocol 2: Schmidt Glycosylation for the Formation of the β-Glycosidic Bond

This protocol describes a common method for forming the O-glycosidic linkage.

Materials:

-

Pimarane diterpenoid aglycone (glycosyl acceptor)

-

Protected glucose trichloroacetimidate (glycosyl donor)

-

Anhydrous dichloromethane (DCM)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst

-

Molecular sieves (4 Å)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the aglycone, the protected glucose donor (1.5 equivalents), and activated molecular sieves in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to -20 °C.

-

Add a catalytic amount of TMSOTf (0.1 equivalents) dropwise.

-

Allow the reaction to warm to 0 °C and stir until TLC analysis indicates the consumption of the aglycone.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Filter the mixture through celite and wash with DCM.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography to yield the protected this compound.

Protocol 3: Global Deprotection of Protecting Groups

This final step removes the protecting groups from the glucose moiety to yield the final product.

Materials:

-

Protected this compound

-

Sodium methoxide in methanol (for acyl protecting groups) or a suitable reagent for other protecting groups.

-

Amberlite IR-120 H⁺ resin or a similar acidic resin.

-

Methanol

Procedure:

-

Dissolve the protected this compound in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with the acidic resin until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC) or crystallization.

Conclusion

The provided application notes outline a feasible, albeit hypothetical, synthetic strategy for the total synthesis of this compound. The retro-synthetic analysis identifies key disconnections, and the forward pathway suggests a logical sequence of reactions. The generalized protocols offer a starting point for the practical execution of the key chemical transformations. This document aims to serve as a valuable resource for researchers interested in the synthesis of this and other related complex natural products. Further experimental investigation is required to validate and optimize the proposed synthetic route.

References

Application Notes & Protocols for the Quantification of Hythiemoside A

Audience: Researchers, scientists, and drug development professionals.

Introduction